molecular formula C20H25N3O5S2 B6570450 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide CAS No. 946242-08-6

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

Cat. No.: B6570450
CAS No.: 946242-08-6
M. Wt: 451.6 g/mol
InChI Key: OXTFOYNLVOEHFP-UHFFFAOYSA-N
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Description

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a synthetic organic compound that has garnered attention in both scientific research and industrial applications. It boasts a complex structure featuring both aromatic and aliphatic components, which affords it unique reactivity and utility.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps:

  • Formation of the 1,2,3,4-tetrahydroquinoline core: : This can be achieved via a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

  • Ethanesulfonylation: : The tetrahydroquinoline core undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative.

  • Introduction of the sulfamoyl group: : The intermediate is then reacted with sulfamoyl chloride under basic conditions.

  • Coupling with the phenylpropanamide moiety: : Finally, the desired compound is formed through an amide coupling reaction using a suitable coupling agent such as EDC (ethyl-(dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods: For industrial-scale production, optimizations such as continuous flow synthesis, use of safer and more economical reagents, and minimization of purification steps are implemented to enhance yield and efficiency.

Chemical Reactions Analysis

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide undergoes a variety of chemical reactions:

  • Oxidation: : It can be oxidized by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to oxidative cleavage of the ethanesulfonyl group.

  • Reduction: : The reduction of the sulfonyl and sulfamoyl groups can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring with reagents like halogens or nitrating agents.

  • Hydrolysis: : Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Chemistry: : The compound's reactivity makes it a valuable intermediate in synthetic organic chemistry for the development of more complex molecules. Biology : It is often studied for its potential biological activities, such as enzyme inhibition or receptor modulation, due to its unique structure. Medicine : Researchers explore its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Industry : It finds applications in the development of novel materials, such as polymers or as a precursor for specialty chemicals.

Mechanism of Action

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide interacts with biological molecules through its sulfamoyl and ethanesulfonyl groups, which can form hydrogen bonds and ionic interactions with molecular targets. These interactions can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

When compared to similar compounds such as N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide, the presence of the ethanesulfonyl group in N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide provides distinct steric and electronic properties. These differences can affect the compound’s reactivity, biological activity, and overall utility. Similar compounds include other sulfonamide derivatives of tetrahydroquinoline and related amides.

That should give you a solid overview of this compound's synthesis, reactions, applications, and unique attributes. Anything else you need a deep dive into?

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-7-10-18(11-8-16)30(27,28)22-17-9-12-19-15(14-17)6-5-13-23(19)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFOYNLVOEHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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